molecular formula C4H6ClNO B2972109 beta-Chloro-isopropyl isocyanate CAS No. 10146-79-9

beta-Chloro-isopropyl isocyanate

Cat. No. B2972109
CAS RN: 10146-79-9
M. Wt: 119.55
InChI Key: SVMHBOVTFNUJNI-UHFFFAOYSA-N
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Description

Beta-chloro-isopropyl isocyanate is a chemical compound that contains a total of 12 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 aliphatic isocyanate . It consists of 13 atoms: 6 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom .


Synthesis Analysis

The synthesis of isocyanates, including this compound, often involves the use of amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable method has been developed using a replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .


Molecular Structure Analysis

The molecular structure of this compound includes 12 bonds; 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 aliphatic isocyanate . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .


Chemical Reactions Analysis

Isocyanates, including this compound, can react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively . The reaction of isocyanates with water can be catalyzed by additional water molecules .


Physical And Chemical Properties Analysis

Isocyanurates, which are cyclic trimers of isocyanate molecules, are known as highly thermostable compounds . The cyclotrimerization processes of isocyanates are highly exothermic . The thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms .

Mechanism of Action

Target of Action

Beta-Chloro-isopropyl isocyanate, like other isocyanates, primarily targets small molecules such as water, alcohols, and amines . These small molecules are crucial for various biochemical reactions and pathways.

Mode of Action

The interaction of this compound with its targets involves a process known as hydrolysis. This compound can react with water across both the nitrogen-carbon (N=C) and carbon-oxygen (C=O) bonds to form carbamate or imidic acid . The formation of these products is influenced by the substituents on the isocyanate molecule .

Biochemical Pathways

The reaction of this compound with water and other small molecules plays a significant role in the development of novel polyurethanes and other useful polymers . The formation of carbamate or imidic acid through hydrolysis is a key step in these biochemical pathways .

Pharmacokinetics

It’s known that the reaction of isocyanates with water is highly exothermic, indicating that isocyanates are thermodynamically stabilized molecules .

Result of Action

The reaction of this compound with water results in the formation of carbamate or imidic acid . These products are crucial for the synthesis of polyurethanes and other polymers, which have a wide range of industrial applications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of additional catalytic water molecules can significantly reduce the enthalpy of reaction across both bonds . Moreover, the choice of solvent and the design of catalysts can also affect the reaction . Environmental concerns about fossil-based isocyanates have led to increased attention on green counterparts .

Safety and Hazards

Isocyanates, including beta-Chloro-isopropyl isocyanate, can pose health risks. They can cause adverse health effects, and control measures and health actions are recommended . Industries using isocyanates include motor vehicle repair, printing (inks, framing and laminating), boat maintenance, or furniture manufacture .

properties

IUPAC Name

1-chloro-2-isocyanatopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c1-4(2-5)6-3-7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMHBOVTFNUJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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